molecular formula C23H18ClN3O B11118031 8-chloro-2-(2-methylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

8-chloro-2-(2-methylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Cat. No.: B11118031
M. Wt: 387.9 g/mol
InChI Key: KYOKVCLTQRPAAK-UHFFFAOYSA-N
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Description

8-Chloro-2-(2-methylphenyl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a chloro substituent, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-(2-methylphenyl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chloro Substituent: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the 2-Methylphenyl Group: This step can be accomplished through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 2-methylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine, such as pyridin-3-ylmethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(2-methylphenyl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles (amines, thiols), polar solvents, elevated temperatures.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

8-Chloro-2-(2-methylphenyl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 8-chloro-2-(2-methylphenyl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA, inhibiting the replication and transcription processes, which is crucial for its antimicrobial and anticancer activities. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog without the chloro and carboxamide substituents.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    2-Methylquinoline: Lacks the chloro and carboxamide groups but shares the methylphenyl substituent.

Uniqueness

8-Chloro-2-(2-methylphenyl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18ClN3O

Molecular Weight

387.9 g/mol

IUPAC Name

8-chloro-2-(2-methylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H18ClN3O/c1-15-6-2-3-8-17(15)21-12-19(18-9-4-10-20(24)22(18)27-21)23(28)26-14-16-7-5-11-25-13-16/h2-13H,14H2,1H3,(H,26,28)

InChI Key

KYOKVCLTQRPAAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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